molecular formula C11H11N3O3S2 B11532050 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B11532050
M. Wt: 297.4 g/mol
InChI Key: QMLQEXCFDKLQQC-UHFFFAOYSA-N
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Description

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3,4-THIADIAZOLE is a compound belonging to the class of 1,3,4-thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3,4-THIADIAZOLE typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3,4-THIADIAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics and antifungal agents.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3,4-THIADIAZOLE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar structures but different substituents on the thiadiazole ring.

    Thiazole Derivatives: Compounds with a thiazole ring instead of a thiadiazole ring.

Uniqueness

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-5-METHYL-1,3,4-THIADIAZOLE is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .

Properties

Molecular Formula

C11H11N3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C11H11N3O3S2/c1-7-12-13-11(19-7)18-6-8-3-4-10(17-2)9(5-8)14(15)16/h3-5H,6H2,1-2H3

InChI Key

QMLQEXCFDKLQQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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